molecular formula C17H14FNO3S B2970058 3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide CAS No. 2034488-66-7

3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

Cat. No. B2970058
M. Wt: 331.36
InChI Key: SMDGLWLPCGTCKO-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters can be achieved using a radical approach .


Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring made up of one sulfur atom . It is considered to be a structural alert with the formula C4H4S . The specific structure of “3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide” was not found in the search results.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, they can participate in Suzuki coupling, a type of cross-coupling reaction, and arylation reactions . They can also be used in the synthesis of amino-trimethoxyphenyl-aryl thiazoles, which are potential microtubule inhibitors and antitumors .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide” were not found in the search results.

Future Directions

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . The specific future directions for “3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide” were not found in the search results.

properties

IUPAC Name

3-fluoro-4-methoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3S/c1-21-14-6-4-11(9-13(14)18)17(20)19-10-12-5-7-15(22-12)16-3-2-8-23-16/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDGLWLPCGTCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

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